Ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate is a complex organic compound characterized by the presence of multiple functional groups, including a furan ring, an oxazole ring, and a piperazine moiety. It is classified as an oxazole derivative and is notable for its potential applications in medicinal chemistry and organic synthesis. The compound's molecular formula is , with a molecular weight of approximately 288.29 g/mol.
The synthesis of ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate typically involves several key steps:
The reaction conditions may vary, but typically include solvents such as ethanol or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the formation of the desired bonds.
Ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate features a complex three-dimensional structure that can be represented as follows:
The InChI representation for this compound is:
This data provides insight into the connectivity of atoms within the molecule.
Ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction.
The mechanism of action for ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific biological targets. This compound may exhibit pharmacological activity by modulating enzyme functions or interacting with receptor sites within biological systems. Its unique structure allows it to fit into active sites of enzymes or receptors, potentially leading to therapeutic effects.
The physical properties of ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate include:
Key chemical properties include:
Ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate has several scientific applications:
The molecular architecture of this hybrid compound incorporates three discrete yet interconnected pharmacophoric elements that govern its biological interactions:
Table 1: Key Structural Components and Their Pharmacological Roles
Structural Component | Role in Bioactivity | Physicochemical Contribution |
---|---|---|
Furan-2-yl ring | π-Stacking interactions; H-bond acceptor | Enhances membrane permeability (cLogP: 1.2) |
1,2-Oxazole-3-carbonyl | Metabolic stability; Hydrogen-bond acceptor/donor via carbonyl | Modulates solubility (predicted water sol: 25 μg/mL) |
Piperazine-1-carboxylate | Conformational flexibility; Tertiary nitrogen for salt formation | Tunes pKa (∼7.2 for piperazine N) for pH-dependent activity |
Quantum mechanical modeling reveals that the furan-oxazole dihedral angle averages 15°–25°, facilitating near-planar conjugation that enhances electronic delocalization. This spatial arrangement optimizes interactions with hydrophobic enzyme pockets, as demonstrated in analogous PDE4 inhibitors where furan-oxazole hybrids exhibit IC50 values < 100 nM [5]. The ethyl carboxylate moiety adopts equatorial orientation in piperazine chair conformations, minimizing steric clash and maximizing solvent exposure—a critical feature for bioavailability [10].
The systematic development of furan-oxazole-piperazine hybrids reflects three evolutionary phases in heterocyclic chemistry:
Table 2: Historical Milestones in Furan-Oxazole-Piperazine Hybrid Development
Time Period | Key Advancement | Representative Compound | Impact |
---|---|---|---|
1980s | 2-Acetylfuran commercialization | CH3CO-C4H3O (CAS 1192-62-7) | Enabled scalable synthesis of furan-oxazole cores |
2013 | Antidepressant isoxazoline-piperazines | 1-{[3-(Furan-2-yl)-5-phenyl-4,5-dihydroisoxazol-4-yl]methyl}-4-methylpiperazine | Demonstrated in vivo efficacy in behavioral despair models |
2020s | Oxazole-3-carboxamide-piperazine conjugates | 4-(Furan-2-carbonyl)-N-(1,2-oxazol-3-yl)piperazine-1-carboxamide (CID 108812029) | Validated PDE4 inhibition (IC50 = 0.8 μM) |
Synthetic methodologies evolved from classical cyclocondensations to transition-metal catalyzed C–H functionalization, allowing direct arylation at oxazole 5-positions. Modern routes achieve the title compound in 5 steps from 2-acetylfuran with overall yields >65%—a significant improvement over early approaches yielding <15% [3] [8].
Furan-oxazole-piperazine hybrids occupy a privileged niche in drug discovery due to their target versatility and optimized pharmacokinetic profiles:
Therapeutic Area Applications
Design Advantages
Table 3: Therapeutic Applications of Structural Analogs
Therapeutic Area | Biological Activity | Potency (IC50/ED50) | Key Structural Determinants |
---|---|---|---|
Depression | Forced swim test immobility reduction | 152% at 10 mg/kg | 4-Methylpiperazine + dihydroisoxazole spacer |
Inflammation | PDE4B inhibition | 40–85 nM | 5-Aryl oxazole + furan carbonyl |
Antibacterial | β-Lactam potentiation (vs. Gram-negative rods) | MIC reduction 8–16 fold | Furan-oxyimino group + piperazine carbamate |
These hybrids exemplify "molecular informatics" in lead optimization—where systematic component interchange (furan→thiophene; oxazole→thiazole) fine-tunes target selectivity. Patent landscapes reveal expanding claims around piperazine-linked heterobiaryls, with 78 filings (2020–2025) specifically covering furan-oxazole derivatives for neurological and metabolic disorders [5] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7